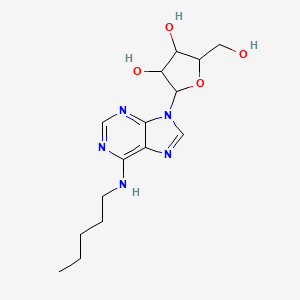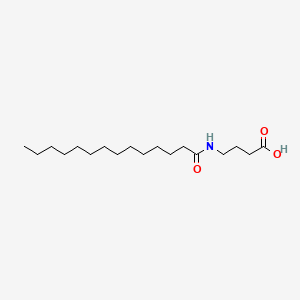
Adenosine,6N-pentyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine,6N-pentyl is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar. The addition of a pentyl group to the 6N position of adenosine modifies its properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine,6N-pentyl typically involves the nucleophilic aromatic substitution of adenine derivatives activated at the 6-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same nucleophilic aromatic substitution method, optimized for higher yields and purity.
化学反応の分析
Types of Reactions: Adenosine,6N-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 6N position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
科学的研究の応用
Adenosine,6N-pentyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its interaction with adenosine receptors.
Industry: Used in the development of pharmaceuticals and biochemical assays
作用機序
Adenosine,6N-pentyl exerts its effects primarily through interaction with adenosine receptors (A1 and A2). These receptors are involved in various physiological processes, including the regulation of heart rate and neurotransmitter release. The compound acts as an agonist or antagonist, depending on the receptor subtype, influencing cellular activities by modulating cyclic AMP levels and other signaling pathways .
類似化合物との比較
Adenosine: The parent compound, involved in energy transfer and signal transduction.
Theophylline: A methylxanthine derivative that acts as an adenosine receptor antagonist.
Caffeine: Another methylxanthine with similar antagonistic properties.
Uniqueness: Adenosine,6N-pentyl is unique due to the presence of the pentyl group at the 6N position, which alters its interaction with adenosine receptors and potentially enhances its therapeutic efficacy compared to other adenosine derivatives .
特性
CAS番号 |
26293-51-6 |
|---|---|
分子式 |
C15H23N5O4 |
分子量 |
337.37 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18) |
InChIキー |
GOVRORCMTKLBKN-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)


![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)

![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
